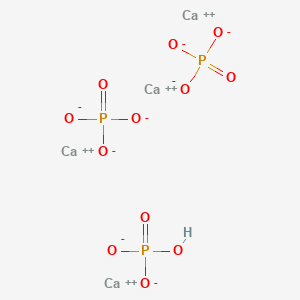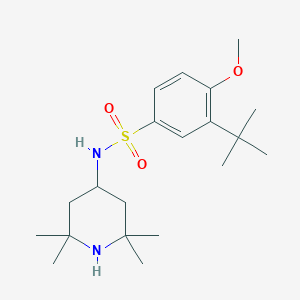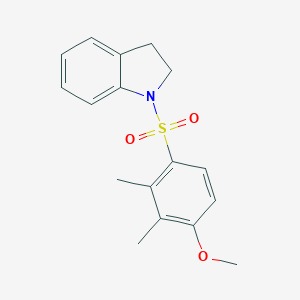![molecular formula C11H12Cl2N2O3S B224815 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit various ion channels and transporters.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been used in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. It has been shown to inhibit chloride channels, anion exchangers, and sodium bicarbonate transporters. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been used as a tool to study the role of ion channels and transporters in various physiological processes.
Wirkmechanismus
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether inhibits ion channels and transporters by binding to specific sites on their protein structures. It has been shown to block chloride channels by binding to the extracellular domain of the channel protein. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether also inhibits anion exchangers by binding to the cytoplasmic domain of the protein. The exact mechanism of action for 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters is not fully understood.
Biochemical and physiological effects:
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of bicarbonate ions in the pancreas, which is important for regulating the pH of the digestive system. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been shown to inhibit the activity of the Na+/H+ exchanger, which is important for regulating the pH of cells. In addition, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is important for regulating the transport of chloride ions in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has some limitations for lab experiments. It has been shown to have off-target effects on some ion channels and transporters. In addition, its effects on ion channels and transporters can be dependent on the experimental conditions, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. One area of research is to further understand the mechanism of action of 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters. Another area of research is to develop more specific inhibitors of ion channels and transporters that are not affected by off-target effects. Additionally, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether could be used as a tool to study the role of ion channels and transporters in various diseases, such as cystic fibrosis and cancer.
Synthesemethoden
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether can be synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonic acid and sodium hydride in dimethylformamide. The resulting product is then methylated with methyl iodide in the presence of potassium carbonate.
Eigenschaften
Produktname |
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
Molekularformel |
C11H12Cl2N2O3S |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H12Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
GNEXWQXDQVJHHU-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)





![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)